molecular formula C11H13ClN2O B7512371 1-(2-Chloro-4-methylphenyl)-3-prop-2-enylurea

1-(2-Chloro-4-methylphenyl)-3-prop-2-enylurea

Cat. No. B7512371
M. Wt: 224.68 g/mol
InChI Key: YAYLOWFJZBQVLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chloro-4-methylphenyl)-3-prop-2-enylurea, also known as CMPU, is a synthetic compound that belongs to the class of urea derivatives. It has been extensively studied due to its potential applications in various scientific research fields, including biochemistry, pharmacology, and medicinal chemistry.

Scientific Research Applications

1-(2-Chloro-4-methylphenyl)-3-prop-2-enylurea has been extensively studied for its potential applications in various scientific research fields. It has been shown to exhibit anticonvulsant, antitumor, and anti-inflammatory properties. In addition, 1-(2-Chloro-4-methylphenyl)-3-prop-2-enylurea has been investigated for its potential use as a diagnostic tool for Alzheimer's disease.

Mechanism of Action

The exact mechanism of action of 1-(2-Chloro-4-methylphenyl)-3-prop-2-enylurea is not fully understood. However, it has been suggested that 1-(2-Chloro-4-methylphenyl)-3-prop-2-enylurea may act by inhibiting the activity of certain enzymes involved in the biosynthesis of prostaglandins, which are known to play a role in inflammation and pain. Additionally, 1-(2-Chloro-4-methylphenyl)-3-prop-2-enylurea has been shown to inhibit the activity of certain ion channels in the brain, which may contribute to its anticonvulsant effects.
Biochemical and Physiological Effects
1-(2-Chloro-4-methylphenyl)-3-prop-2-enylurea has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. Additionally, 1-(2-Chloro-4-methylphenyl)-3-prop-2-enylurea has been shown to inhibit the growth of cancer cells in vitro and in animal models of cancer. Furthermore, 1-(2-Chloro-4-methylphenyl)-3-prop-2-enylurea has been shown to exhibit anticonvulsant effects in animal models of epilepsy.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2-Chloro-4-methylphenyl)-3-prop-2-enylurea in lab experiments is its high potency and selectivity. 1-(2-Chloro-4-methylphenyl)-3-prop-2-enylurea has been shown to exhibit activity at low concentrations, which makes it an attractive candidate for use in in vitro and in vivo studies. However, one of the main limitations of using 1-(2-Chloro-4-methylphenyl)-3-prop-2-enylurea is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of 1-(2-Chloro-4-methylphenyl)-3-prop-2-enylurea. One potential direction is the investigation of its potential use as a therapeutic agent for the treatment of inflammatory conditions and cancer. Additionally, further studies are needed to fully elucidate the mechanism of action of 1-(2-Chloro-4-methylphenyl)-3-prop-2-enylurea and to identify potential targets for its activity. Furthermore, the development of more potent and selective analogs of 1-(2-Chloro-4-methylphenyl)-3-prop-2-enylurea may lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.
Conclusion
In conclusion, 1-(2-Chloro-4-methylphenyl)-3-prop-2-enylurea is a synthetic compound that has been extensively studied for its potential applications in various scientific research fields. It exhibits anticonvulsant, antitumor, and anti-inflammatory properties and has been investigated for its potential use as a diagnostic tool for Alzheimer's disease. While the exact mechanism of action of 1-(2-Chloro-4-methylphenyl)-3-prop-2-enylurea is not fully understood, it has been shown to inhibit the activity of certain enzymes and ion channels in the brain. Further studies are needed to fully elucidate the mechanism of action of 1-(2-Chloro-4-methylphenyl)-3-prop-2-enylurea and to identify potential targets for its activity.

Synthesis Methods

1-(2-Chloro-4-methylphenyl)-3-prop-2-enylurea can be synthesized through a multistep process involving several chemical reactions. The first step involves the reaction of 2-chloro-4-methylphenyl isocyanate with propargyl alcohol to form 1-(2-chloro-4-methylphenyl)-3-prop-2-ynylurea. This intermediate product is then treated with palladium on carbon in the presence of hydrogen gas to form 1-(2-Chloro-4-methylphenyl)-3-prop-2-enylurea.

properties

IUPAC Name

1-(2-chloro-4-methylphenyl)-3-prop-2-enylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O/c1-3-6-13-11(15)14-10-5-4-8(2)7-9(10)12/h3-5,7H,1,6H2,2H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAYLOWFJZBQVLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NCC=C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloro-4-methylphenyl)-3-prop-2-enylurea

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